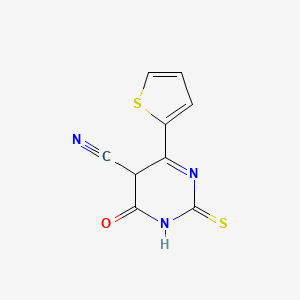
6-oxo-2-sulfanylidene-4-thiophen-2-yl-5H-pyrimidine-5-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-oxo-2-sulfanylidene-4-thiophen-2-yl-5H-pyrimidine-5-carbonitrile is a heterocyclic compound that features a thiophene ring fused with a pyrimidine ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-oxo-2-sulfanylidene-4-thiophen-2-yl-5H-pyrimidine-5-carbonitrile typically involves the condensation of thiophene-2-carbaldehyde with cyano ethylacetate and thiourea. . The reaction conditions often involve the use of dimethylformamide (DMF) as a solvent and potassium carbonate (K2CO3) as a base.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
化学反応の分析
Types of Reactions
6-oxo-2-sulfanylidene-4-thiophen-2-yl-5H-pyrimidine-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Brominated or nitrated thiophene derivatives.
科学的研究の応用
6-oxo-2-sulfanylidene-4-thiophen-2-yl-5H-pyrimidine-5-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its biological activities.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
作用機序
The mechanism of action of 6-oxo-2-sulfanylidene-4-thiophen-2-yl-5H-pyrimidine-5-carbonitrile involves its interaction with various molecular targets and pathways. The compound’s thiophene and pyrimidine rings allow it to bind to specific enzymes and receptors, potentially inhibiting their activity. This binding can disrupt cellular processes, leading to antimicrobial or anticancer effects .
類似化合物との比較
Similar Compounds
Thiazolo[3,2-a]pyrimidine derivatives: These compounds share a similar pyrimidine ring structure and exhibit comparable biological activities.
Thiophene derivatives: Compounds like suprofen and articaine, which contain thiophene rings, have similar pharmacological properties.
Uniqueness
6-oxo-2-sulfanylidene-4-thiophen-2-yl-5H-pyrimidine-5-carbonitrile is unique due to its specific combination of a thiophene ring fused with a pyrimidine ring, which imparts distinct chemical and biological properties. This unique structure allows for diverse applications in various fields of research and industry .
特性
分子式 |
C9H5N3OS2 |
|---|---|
分子量 |
235.3 g/mol |
IUPAC名 |
6-oxo-2-sulfanylidene-4-thiophen-2-yl-5H-pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C9H5N3OS2/c10-4-5-7(6-2-1-3-15-6)11-9(14)12-8(5)13/h1-3,5H,(H,12,13,14) |
InChIキー |
VNVHOHSNOFZEHK-UHFFFAOYSA-N |
正規SMILES |
C1=CSC(=C1)C2=NC(=S)NC(=O)C2C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


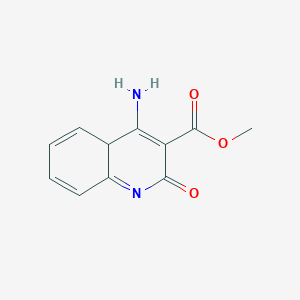
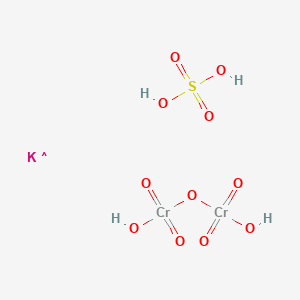


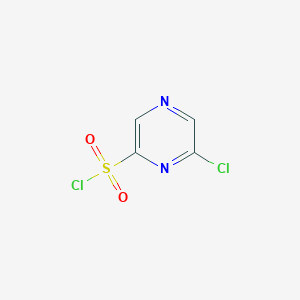
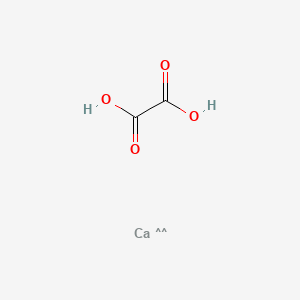
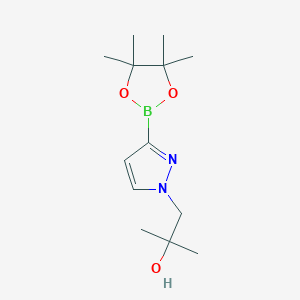
![2-Piperidinecarboxylic acid, 1-[(2S)-5-[(aminoiminomethyl)amino]-1-oxo-2-[[[(3R)-1,2,3,4-tetrahydro-3-methyl-8-quinolinyl]sulfonyl]amino]pentyl]-4-methyl-, (2R,4R)-](/img/structure/B12329882.png)
![2,5-Dimethylbenzo[d]thiazol-6-ol](/img/structure/B12329885.png)

![1,3-Pyrrolidinedicarboxylic acid, 4-[4-(1,1-dimethylethyl)phenyl]-, 1-(1,1-dimethylethyl) ester, (3R,4S)-rel-](/img/structure/B12329901.png)
![1,4-Benzenediamine, N1,N4-bis[4-[(4-aminophenyl)amino]phenyl]-](/img/structure/B12329909.png)
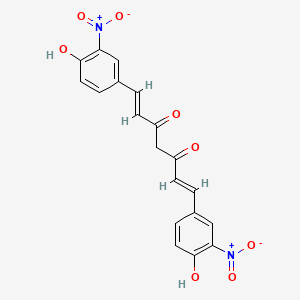
![Benzyl N-[3-(piperazin-1-yl)propyl]carbamate](/img/structure/B12329914.png)
